Hidrogenofosfato de bis(4-nitrobencilo)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

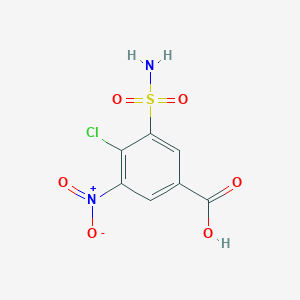

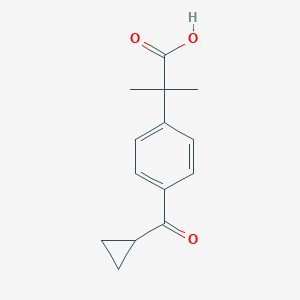

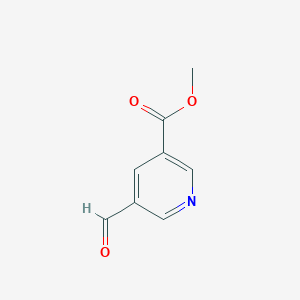

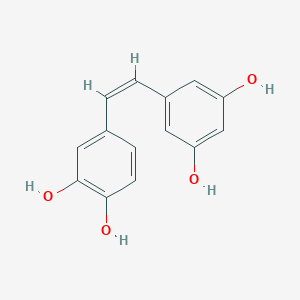

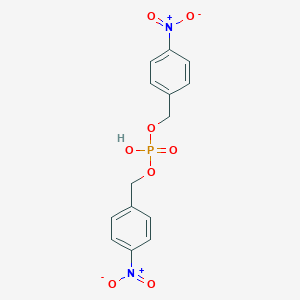

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(4-nitrobenzyl) hydrogen phosphate, is a useful research compound. Its molecular formula is C14H13N2O8P and its molecular weight is 368.23 g/mol. The purity is usually 95%.

The exact mass of the compound Bis(4-nitrobenzyl) hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bis(4-nitrobenzyl) hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-nitrobenzyl) hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Retardancia de llama en polímeros

El hidrogenofosfato de bis(4-nitrobencilo) ha sido estudiado por su aplicación en la mejora de la retardancia de llama y la supresión del humo en los polímeros. Específicamente, se ha utilizado para modificar los hidróxidos dobles en capas derivados del lodo rojo en poliuretanos termoplásticos. Esta modificación ha demostrado reducir significativamente la tasa máxima de liberación de calor en las pruebas de combustión, lo que indica una mejora en la retardancia de llama .

Catalizador para reacciones de hidrólisis

Este compuesto se ha utilizado como sustrato en el estudio de los óxidos de manganeso nanoestructurados como catalizadores. Estos catalizadores han demostrado una alta actividad en la hidrólisis del hidrogenofosfato de bis(4-nitrobencilo), que es un modelo para sustratos basados en diesteres de fosfato. Tal actividad catalítica es crucial para comprender la descomposición de las moléculas orgánicas en condiciones suaves .

Mecanismo De Acción

Target of Action

Bis(4-nitrobenzyl) hydrogen phosphate, also known as Bis(p-nitrobenzyl) Phosphate, is an experimental small molecule . Its primary target is an uncharacterized protein PA1000 in Pseudomonas aeruginosa , a common bacterium that can cause disease in animals, including humans.

Mode of Action

Studies have shown that it can be hydrolyzed by hydroxamic acid complexes containing benzo-15-crown-5 . The hydrolysis of this compound has been found to be highly active, with the rate of hydrolysis increasing with the pH of the buffer solution .

Biochemical Pathways

It’s known that the compound belongs to the class of organic compounds known as aryl phosphodiesters . These are aryl phosphates in which the phosphate is esterified at exactly two positions .

Result of Action

It’s known that the compound can exhibit high activity in the catalyzed hydrolysis of bis(4-nitrophenyl)phosphate (bnpp) at 328 k .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Bis(4-nitrobenzyl) hydrogen phosphate. For instance, the rate of BNPP hydrolysis catalyzed by the compound increases with the pH of the buffer solution . Additionally, the activity of different metal ions in the compound decreases in the order: Co2+ > Cu2+ > Zn2+ > Mn2+ .

Propiedades

IUPAC Name |

bis[(4-nitrophenyl)methyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N2O8P/c17-15(18)13-5-1-11(2-6-13)9-23-25(21,22)24-10-12-3-7-14(8-4-12)16(19)20/h1-8H,9-10H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPSCIMSQMTXFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1COP(=O)(O)OCC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N2O8P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322626 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14390-40-0 |

Source

|

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bis(4-nitrobenzyl) hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.